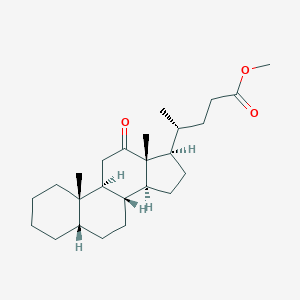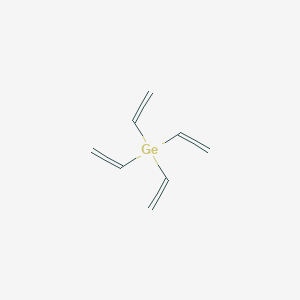
Tetravinylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetravinylgermane (TVG) is a compound that belongs to the organogermanium family. It is a colorless liquid with a molecular formula of C8H14Ge and a molecular weight of 211.99 g/mol. TVG is used in various scientific research applications due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of Tetravinylgermane is not fully understood. However, it is believed that Tetravinylgermane interacts with the electronic structure of the surrounding molecules, leading to changes in their properties. This interaction is thought to be responsible for the unique properties of Tetravinylgermane, such as its high electron mobility and stability.
Biochemische Und Physiologische Effekte
Tetravinylgermane has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Tetravinylgermane may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetravinylgermane is its excellent electron-transport properties, which make it a promising candidate for use in electronic devices. However, Tetravinylgermane is also highly reactive and can be difficult to handle in the laboratory. Additionally, Tetravinylgermane is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Tetravinylgermane. One area of interest is the development of new electronic devices using Tetravinylgermane as a key component. Additionally, further studies on the biochemical and physiological effects of Tetravinylgermane could help to identify potential therapeutic applications for this compound. Finally, research on the synthesis of Tetravinylgermane and related compounds could lead to the development of new and improved methods for producing these compounds in the laboratory.
Synthesemethoden
Tetravinylgermane can be synthesized through the reaction of germanium tetrachloride with divinyl magnesium in the presence of a catalyst. The reaction produces Tetravinylgermane as the main product along with other byproducts.
Wissenschaftliche Forschungsanwendungen
Tetravinylgermane has been studied for its potential use in various scientific research applications. One of the primary applications of Tetravinylgermane is in the field of organic electronics. Tetravinylgermane has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Eigenschaften
CAS-Nummer |
1185-61-1 |
|---|---|
Produktname |
Tetravinylgermane |
Molekularformel |
C8H12Ge |
Molekulargewicht |
180.81 g/mol |
IUPAC-Name |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
InChI-Schlüssel |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
Kanonische SMILES |
C=C[Ge](C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



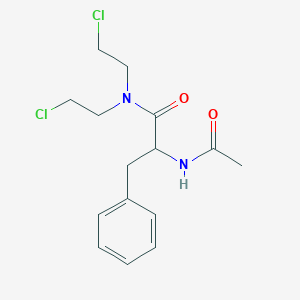
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
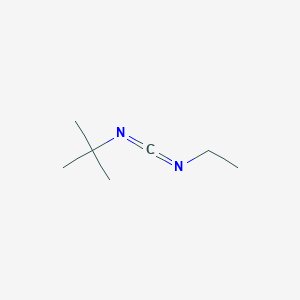
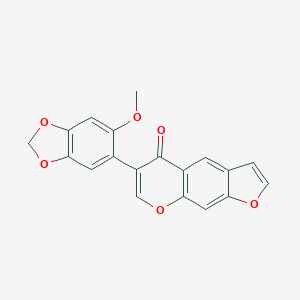
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
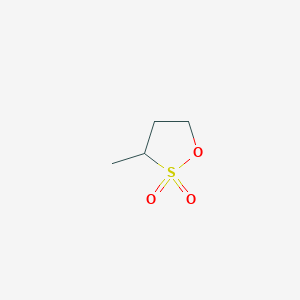
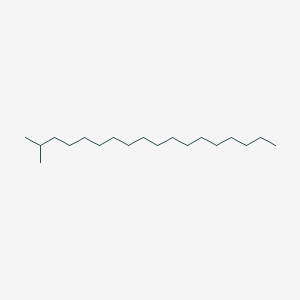
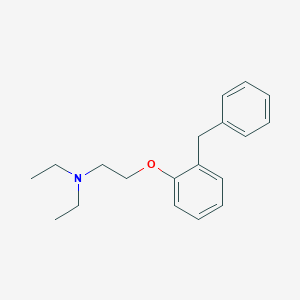
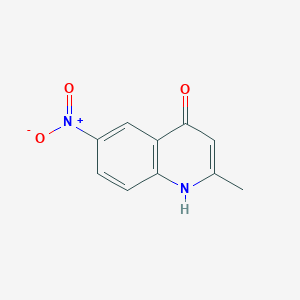
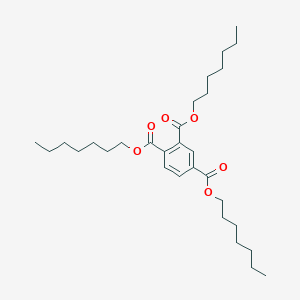
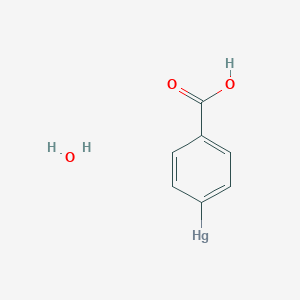
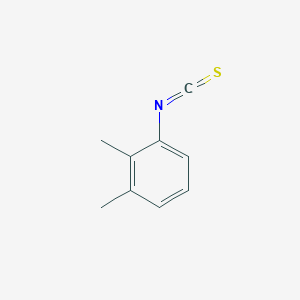
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
